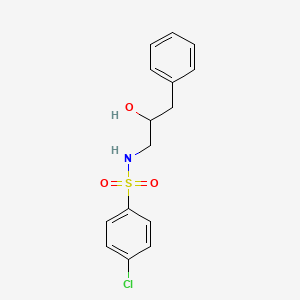

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREUTEWTIUHEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonamide group or the aromatic ring.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of new sulfonamide derivatives with different substituents.

Oxidation Reactions: Formation of carbonyl-containing compounds.

Reduction Reactions: Formation of reduced sulfonamide derivatives or modified aromatic rings.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has potential as an anticancer agent. It has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as lipoxygenases, which play a role in inflammation and tumor growth .

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with studies demonstrating its efficacy against various bacterial strains. It functions by inhibiting bacterial folic acid synthesis, a mechanism common to many sulfonamides.

2. Biological Research

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein interactions. Its ability to bind to the active sites of enzymes makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents.

- Inflammation Research : Given its interaction with lipoxygenases, this compound is also explored for its role in inflammatory responses. Studies have shown that it can modulate pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being studied .

Comparison with Similar Compounds

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-chloro-N-(2-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring.

2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Contains an alkythio group and an imino(heteroaryl)methyl group, showing different biological activities.

The uniqueness of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonamide group attached to a phenylpropyl moiety with a hydroxyl substituent. This configuration is crucial for its biological interactions and pharmacological effects.

The biological activity of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide primarily involves the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including lipoxygenases (LOXs), which are involved in inflammatory processes. For instance, it exhibits potent inhibition against human platelet-type 12-lipoxygenase (12-LOX), impacting pathways related to inflammation and cancer cell proliferation .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the expression of genes associated with oxidative stress and apoptosis. This modulation can lead to protective effects in cellular environments under stress conditions.

Antioxidant and Anti-inflammatory Effects

Research indicates that 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide possesses significant antioxidant properties. At lower concentrations, it can reduce oxidative stress markers in various cell types, thereby providing protective effects against cellular damage. Conversely, at higher concentrations, it may induce cytotoxicity, emphasizing the importance of dosage in therapeutic applications .

Anticancer Potential

The compound has shown promise in anticancer research. Its ability to inhibit specific lipoxygenases suggests a potential role in managing cancer-related inflammation. Studies have demonstrated that it can reduce tumor growth in animal models by interfering with the metabolic pathways of cancer cells .

Case Studies

- Inhibition of Lipoxygenases : In one study, derivatives of benzenesulfonamide were synthesized and tested for their inhibitory effects on LOXs. The most potent compounds displayed nanomolar inhibition constants against 12-LOX, indicating high efficacy as anti-inflammatory agents .

- Cellular Response Studies : Another investigation focused on the compound's effects on human platelets, where it was found to inhibit aggregation and calcium mobilization induced by thrombin, further supporting its role in modulating inflammatory responses .

Dosage and Toxicity

The biological activity of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is highly dose-dependent:

- Low Doses : Exhibited protective antioxidant effects.

- High Doses : Associated with hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage management in therapeutic applications.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine (e.g., 2-hydroxy-3-phenylpropylamine) under basic conditions. Phosphorus oxychloride (POCl₃) or other coupling agents may facilitate amide bond formation .

- Optimization Strategies : Yield improvements (up to 80-88%) are achieved by controlling stoichiometry, solvent selection (e.g., dichloromethane or ethanol), and temperature during reflux. Purification via reverse-phase HPLC or recrystallization enhances purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Key Techniques :

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1334–1160 cm⁻¹), hydroxyl (-OH) at ~3268 cm⁻¹, and aromatic C=C (1541–1609 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.82–8.01 ppm), methyl/methylene groups (δ 2.2–3.5 ppm), and NH/OH protons (δ 7.2–7.6 ppm). ¹³C NMR confirms sulfonamide and aromatic carbons .

- HRMS : Validates molecular weight (e.g., [M+Na]⁺ at 470.1165 for derivatives) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and stability of this compound, and what challenges arise in resolving its structure?

- Conformational Insights : X-ray diffraction reveals anti-parallel alignment of N–H and C=O groups in the sulfonamide moiety, with torsional angles (e.g., -70.67°) influencing molecular packing . Hydrogen bonding between sulfonyl/carbonyl oxygens and water molecules stabilizes the crystal lattice .

- Challenges : Low-resolution data or twinning complicates refinement. Software like SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) is critical for resolving ambiguities .

Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can structure-activity relationship (SAR) studies resolve these?

- Contradictions : While some sulfonamides show anticancer activity (e.g., inhibition of carbonic anhydrase IX), others lack specificity due to off-target effects .

- SAR Strategies : Systematic substitution of the hydroxypropyl chain (e.g., introducing cyclopropyl or trifluoromethyl groups) enhances target affinity. In vitro assays (e.g., cell proliferation inhibition) validate modifications .

Q. How can computational methods complement experimental data in predicting the reactivity and interaction mechanisms of this compound?

- Computational Tools :

- Docking Studies : Predict binding to targets like bacterial PPTases using PubChem-derived 3D structures .

- Molecular Dynamics (MD) : Simulate stability of hydrogen-bonded networks observed crystallographically .

- DFT Calculations : Optimize synthetic routes by modeling transition states for sulfonamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.